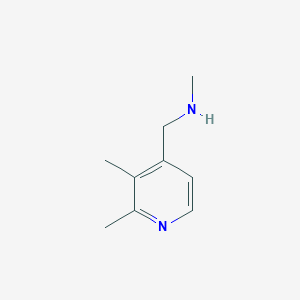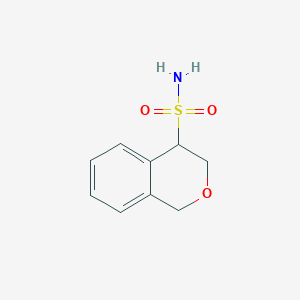
Isochroman-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isochroman-4-sulfonamide is a chemical compound that belongs to the class of isochromans, which are cyclic benzyl ethers. Isochromans are known for their attractive properties and are frequently found in both natural and synthesized bioactive compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isochroman-4-sulfonamide typically involves the oxidative transformation of the benzylic carbon of isochromans. One common method is the cross-dehydrogenative coupling between isochromans and nucleophiles using an electronically tuned nitroxyl radical catalyst. This method effectively promotes the oxidation of benzylic ethers and allows for the modification of isochromans via oxidative C–N bond formation at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve the use of transition-metal-catalyzed reactions and organocatalytic methods. These methods are preferred due to their high level of safety and environmentally benign nature . The use of nitroxyl-type catalysts, such as 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) and 2-azaadamantane N-oxyl (AZADO), has been reported for the oxidation of alcohols and other functional groups .
Análisis De Reacciones Químicas
Types of Reactions: Isochroman-4-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative transformation of the benzylic carbon is one of the most effective ways to synthesize isochromans functionalized at the α-position with respect to the oxygen atom .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nitroxyl radical catalysts, potassium carbonate, and dichloromethane. The reactions are typically carried out at room temperature .
Major Products Formed: The major products formed from the reactions involving this compound include functionalized isochromans with various substituents at the α-position. These products are often used as intermediates in the synthesis of more complex compounds .
Aplicaciones Científicas De Investigación
Isochroman-4-sulfonamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential cardioprotective effects, particularly in the treatment of cardiac hypertrophy . In medicine, it is being explored as a potential drug candidate for various diseases. In industry, it is used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of isochroman-4-sulfonamide involves the oxidative transformation of the benzylic carbon. This transformation is facilitated by the use of nitroxyl radical catalysts, which promote the oxidation of benzylic ethers. The rate-determining step involves the hydride transfer from the benzylic C–H bond to the oxygen of the oxoammonium ion, resulting in the formation of hydroxyamine and oxocarbenium cation intermediates .
Comparación Con Compuestos Similares
Isochroman-4-sulfonamide can be compared with other similar compounds, such as isochroman-4-one and various isochroman derivatives. These compounds share similar structural motifs but differ in their functional groups and reactivity. This compound is unique due to its sulfonamide functional group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Isochroman-4-one
- 3,4-Dihydro-4,5,8-trihydroxy-3-methylisocoumarin
- Tetrahydroisoquinolines
Propiedades
Fórmula molecular |
C9H11NO3S |
|---|---|
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12) |
Clave InChI |
GUWWXVWWKRSBEZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2CO1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


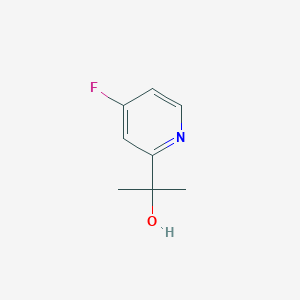
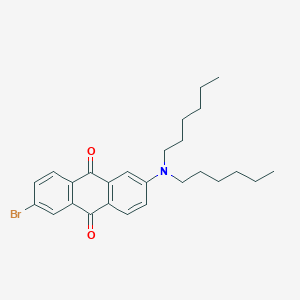

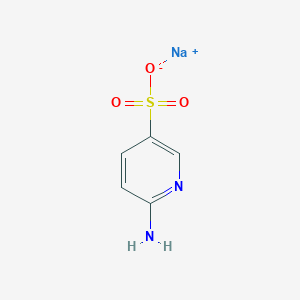
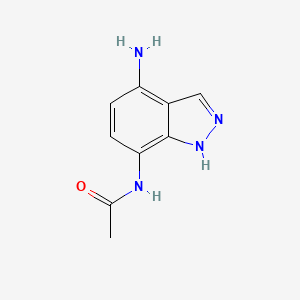
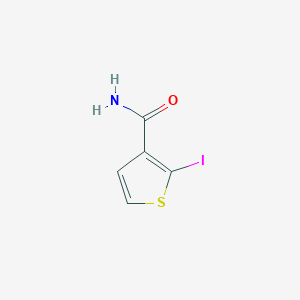
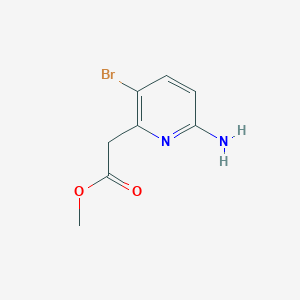
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)


